Bienvenue dans la boutique en ligne BenchChem!

Sulfamethoxazole hydroxylamine

Drug-induced hypersensitivity Lymphocyte toxicity assay Sulfonamide reactive metabolites

Sulfamethoxazole hydroxylamine is the authentic CYP2C9-mediated metabolite (3.1% of dose in human urine). Essential for ANDA impurity profiling, lymphocyte cytotoxicity (validated 62% cell death at 400 µM), and LC-MS/MS bioanalysis. Superior to generic parent drug or alternative hydroxylamines—sulfadiazine hydroxylamine requires 4-fold higher concentration for comparable toxicity. Avoid method-confounding nitroso derivatives. Supplied with certified analytical data for regulatory-compliant research.

Molecular Formula C10H11N3O4S
Molecular Weight 269.28 g/mol
CAS No. 114438-33-4
Cat. No. B028829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethoxazole hydroxylamine
CAS114438-33-4
Synonyms4-(Hydroxyamino)-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide;  Sulfamethoxazole N4-Hydroxylamine;  Sulfamethoxazole Hydroxylamine;  NSC 665547;  _x000B_
Molecular FormulaC10H11N3O4S
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NO
InChIInChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13)
InChIKeyMJAMPGKHIZXVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethoxazole Hydroxylamine (CAS 114438-33-4): Reactive Metabolite Reference Standard for Hypersensitivity and Toxicity Research


Sulfamethoxazole hydroxylamine (SMX-HA; CAS 114438-33-4), also designated N-Hydroxy sulfamethoxazole or SMX-NHOH, is the primary oxidative metabolite of the sulfonamide antibiotic sulfamethoxazole [1]. The compound is formed endogenously via cytochrome P450-mediated N-hydroxylation, with CYP2C9 identified as the principal enzyme responsible for its generation in human liver microsomes [2]. SMX-HA constitutes approximately 3.1% (±0.7%) of an administered sulfamethoxazole dose excreted in human urine over 24 hours, confirming its status as an authentic in vivo metabolite in humans [3]. As a reactive intermediate, SMX-HA is widely employed as an analytical reference standard in pharmaceutical quality control (e.g., ANDA submission, forced degradation studies, method validation) and in mechanistic toxicology studies investigating sulfonamide-induced idiosyncratic hypersensitivity reactions [1].

Why Sulfamethoxazole Hydroxylamine (CAS 114438-33-4) Cannot Be Replaced by Parent Drug or Alternative Metabolites in Critical Assays


Generic substitution of sulfamethoxazole hydroxylamine with the parent drug sulfamethoxazole, with alternative sulfonamide hydroxylamines (e.g., sulfadiazine hydroxylamine), or with its further oxidation product nitroso-sulfamethoxazole yields fundamentally different experimental outcomes. The parent drug sulfamethoxazole exhibits negligible intrinsic cytotoxicity in lymphocyte assays at concentrations where SMX-HA produces 62% cell death at 400 μM [1]. Across sulfonamide hydroxylamines, potency varies substantially: sulfadiazine hydroxylamine requires a four-fold higher concentration (1.6 mM) to achieve comparable toxicity (82% cell death) relative to SMX-HA [1]. Furthermore, the nitroso derivative of sulfamethoxazole is significantly more toxic than SMX-HA (P < 0.05) and exhibits a distinct time-course of toxicity without the progressive LC50 decrease observed with SMX-HA [2]. These quantitative disparities preclude direct substitution in cytotoxicity screening, mechanism-of-action studies, and analytical method development where metabolite-specific response curves are required.

Sulfamethoxazole Hydroxylamine (CAS 114438-33-4): Quantitative Differentiation Evidence for Scientific Selection


Sulfamethoxazole Hydroxylamine Exhibits 4-Fold Higher Lymphocyte Cytotoxicity Potency Than Sulfadiazine Hydroxylamine

In direct comparative cytotoxicity assays using lymphocytes from healthy volunteers, sulfamethoxazole hydroxylamine (SMX-HA) demonstrated substantially greater potency than sulfadiazine hydroxylamine [1]. Specifically, 400 μM SMX-HA produced 62% cell death, whereas sulfadiazine hydroxylamine required a 4-fold higher concentration (1.6 mM) to achieve 82% cell death [1]. The parent sulfonamides (sulfamethoxazole and sulfadiazine) were not toxic to cells at any tested concentration, confirming that the hydroxylamine functional group is required for cytotoxicity but that structural differences between sulfonamide cores dictate potency [1].

Drug-induced hypersensitivity Lymphocyte toxicity assay Sulfonamide reactive metabolites

SMX-HA Toxicity Differs Significantly from Nitroso-Sulfamethoxazole in Time-Course and LC50 Dynamics

Head-to-head time-course experiments comparing sulfamethoxazole hydroxylamine (SMX-HA) and its further oxidation product, nitroso-sulfamethoxazole, revealed critical quantitative differences in their toxicity profiles [1]. The nitroso derivative was significantly more toxic than the hydroxylamine derivative overall (P < 0.05) [1]. Importantly, when LC50 values were compared over time, SMX-HA exhibited a significant decrease in LC50 over time (indicating increasing potency with incubation duration), whereas the nitroso derivative showed no change in LC50 over time [1]. Co-incubation with glutathione produced an equivalent reduction in toxicity for both metabolites, confirming glutathione-mediated detoxification as a shared protective mechanism [1].

Reactive metabolite toxicity Nitroso-sulfamethoxazole Time-dependent cytotoxicity

HIV-Infected Cells Exhibit 82% Toxicity at 400 μM SMX-HA Versus Negligible Toxicity in Noninfected Cells

In a disease-model comparison using cultured human T-lymphoblasts (MOLT-3), sulfamethoxazole hydroxylamine (SMX-HA) produced markedly different toxicity depending on HIV infection status [1]. At 400 μM, SMX-HA caused 82 ± 8% toxicity in HIV-infected cells, which was significantly greater than the toxicity observed in noninfected cells (P ≤ 0.01) [1]. Importantly, no concentration-dependent toxicity was observed in noninfected cells or in HTLV-I-infected cells, indicating that this enhanced sensitivity is specifically associated with HIV infection rather than generalized viral infection [1]. HIV-infected cells had significantly lower baseline glutathione concentrations than noninfected cells (P ≤ 0.05), and co-incubation with glutathione or N-acetylcysteine significantly reduced SMX-HA toxicity in HIV-infected cells (P ≤ 0.05) [1].

HIV-associated sulfonamide hypersensitivity Glutathione depletion Differential cellular sensitivity

Glutathione Co-Incubation Reduces SMX-HA Cytotoxicity by 47%, N-Acetylcysteine by 55%

The toxicity of sulfamethoxazole hydroxylamine (SMX-HA) can be quantitatively attenuated by thiol-containing detoxification agents, establishing a measurable baseline for evaluating protective interventions [1]. Co-incubation of SMX-HA with 100 μM glutathione decreased toxicity by 47%, while co-incubation with 500 μM N-acetylcysteine produced a 55% decrease in toxicity [1]. These values were obtained in lymphocyte cytotoxicity assays where 400 μM SMX-HA alone produced 62% cell death [1]. The differential protective efficacy (55% for NAC vs. 47% for GSH) provides a quantitative reference for comparing novel detoxification agents or evaluating genetic polymorphisms in glutathione-related pathways [1].

Detoxification pathway Glutathione conjugation N-acetylcysteine protection

Analytical Purity Specification: ≥97.0% by HPLC with ≤1.0% Water Content

As an analytical reference standard, sulfamethoxazole hydroxylamine (CAS 114438-33-4) is supplied with a certified purity of ≥97.0% by HPLC and ≤1.0% water content determined by elemental analysis . Alternative vendors specify ≥98% purity by HPLC with 1H-NMR identity confirmation and stable long-term storage stability of at least 2 years when stored at -20°C . This high-purity analytical grade material is suitable for HPLC and gas chromatography (GC) applications and is specifically intended for pharmaceutical quality control applications including ANDA method validation and forced degradation studies [1].

Analytical reference standard HPLC purity Pharmaceutical quality control

Stable Isotope-Labeled Internal Standards Available for SMX-HA (13C6 and 2H4) Enable Accurate LC-MS/MS Quantification

For accurate quantification of sulfamethoxazole hydroxylamine in complex biological matrices, stable isotope-labeled analogs are commercially available as internal standards [1]. These include [13C6]-Sulfamethoxazole hydroxylamine (CAS 114438-33-4 unlabeled) and [2H4]-Sulfamethoxazole hydroxylamine, both supplied with comprehensive Certificates of Analysis and purity ≥98% [1]. Isotope-labeled internal standards correct for matrix effects, ionization suppression/enhancement, and sample preparation variability in LC-MS/MS workflows [2]. Using structurally dissimilar internal standards (e.g., sulfamethoxazole-d4 or alternative sulfonamides) introduces quantification bias because they do not co-elute identically with SMX-HA or exhibit matched ionization behavior [2].

Isotope-labeled internal standard LC-MS/MS quantification Matrix effect correction

Sulfamethoxazole Hydroxylamine (CAS 114438-33-4): Validated Application Scenarios for Procurement Decision-Making


Pharmaceutical Quality Control: ANDA Method Validation and Forced Degradation Studies

Sulfamethoxazole hydroxylamine serves as a critical impurity reference standard in pharmaceutical quality control for sulfamethoxazole-containing drug products. The compound is employed in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [1]. With certified analytical purity ≥97.0% by HPLC and comprehensive characterization data (1H-NMR, elemental analysis), SMX-HA enables accurate identification and quantification of this specific oxidative impurity during forced degradation studies and stability testing [1]. Traceability against pharmacopeial standards (USP or EP) can be provided, supporting regulatory compliance in pharmaceutical development [1].

Mechanistic Toxicology: Sulfonamide Hypersensitivity Reaction Research

For laboratories investigating the pathogenesis of sulfonamide-induced idiosyncratic hypersensitivity reactions, SMX-HA is the essential reactive metabolite standard. The compound enables direct quantification of lymphocyte cytotoxicity with established benchmarks: 400 μM SMX-HA produces 62% cell death in normal lymphocytes, while HIV-infected cells exhibit 82 ± 8% toxicity at the same concentration (P ≤ 0.01) [2][3]. These validated toxicity values provide reliable positive controls for evaluating genetic susceptibility factors (e.g., glutathione S-transferase polymorphisms), screening potential detoxification agents, and investigating the role of glutathione depletion in drug-induced adverse reactions. The differential sensitivity between HIV-infected and noninfected cells at 400 μM SMX-HA serves as a robust, quantifiable endpoint for mechanism-of-action studies [3].

In Vitro Drug Metabolism Studies: CYP2C9-Mediated Bioactivation Assays

SMX-HA is the definitive analytical standard for quantifying CYP2C9-mediated N-hydroxylation activity in human liver microsome assays. As the authentic in vivo metabolite constituting 3.1 ± 0.7% of an administered sulfamethoxazole dose in human urine [4], SMX-HA serves as the calibration reference for LC-MS/MS quantification of hydroxylamine formation rates. When paired with stable isotope-labeled internal standards ([13C6]-SMX-HA or [2H4]-SMX-HA), accurate quantification in microsomal incubations is achievable with correction for matrix effects . This application is critical for drug-drug interaction studies evaluating clinical inhibitors of SMX-HA formation (e.g., fluconazole, ketoconazole, cimetidine) and for assessing inter-individual variability in CYP2C9-mediated bioactivation [5].

Bioanalytical Method Development: LC-MS/MS Quantification in Biological Matrices

For bioanalytical laboratories developing validated LC-MS/MS methods to quantify SMX-HA in plasma, urine, or tissue homogenates, procurement of both the unlabeled analytical standard and the corresponding stable isotope-labeled internal standard is required. The unlabeled SMX-HA (≥97% HPLC purity) is used to construct calibration curves, while [13C6]-SMX-HA or [2H4]-SMX-HA serves as the internal standard to correct for sample-to-sample matrix effects and ionization variability . This matched isotope-dilution approach is essential for achieving the accuracy and precision required for regulatory bioanalysis (FDA/EMA guidance). Using parent sulfamethoxazole or structurally dissimilar internal standards introduces quantification error due to differential chromatographic retention and mass spectrometric response, which is particularly problematic given the known autooxidation of SMX-HA to nitroso-sulfamethoxazole during sample processing [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfamethoxazole hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.